

# An In-depth Technical Guide to GSK143 Dihydrochloride (CAS: 2341796-81-2)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | GSK143 dihydrochloride |           |
| Cat. No.:            | B12417604              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK143 dihydrochloride** is a potent, selective, and orally bioavailable small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its involvement in cellular proliferation, differentiation, and phagocytosis makes it a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and certain cancers. This technical guide provides a comprehensive overview of the chemical properties, biological activity, mechanism of action, and experimental protocols related to **GSK143 dihydrochloride**.

## **Chemical and Physical Properties**

**GSK143** dihydrochloride is the salt form of GSK143, which generally offers enhanced water solubility and stability.[1]



| Property                             | Value                                                                                                                                                   | Reference |
|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number                           | 2341796-81-2                                                                                                                                            |           |
| Molecular Formula                    | C17H24Cl2N6O2                                                                                                                                           | [2]       |
| Molecular Weight                     | 415.32 g/mol                                                                                                                                            | [2][3]    |
| Synonyms                             | 2-(((3R,4R)-3-<br>Aminotetrahydro-2H-pyran-4-<br>yl)amino)-4-(p-<br>tolylamino)pyrimidine-5-<br>carboxamide dihydrochloride,<br>GSK 143 dihydrochloride |           |
| Appearance                           | White to beige powder                                                                                                                                   |           |
| Purity                               | ≥97% (HPLC)                                                                                                                                             |           |
| Solubility                           | Water: 2 mg/mL (clear,<br>warmed), 100 mM                                                                                                               | [3]       |
| DMSO: ≥ 50 mg/mL (120.39 mM), 100 mM | [2][3]                                                                                                                                                  |           |
| Storage                              | Store at -20°C, desiccated                                                                                                                              | [3]       |

## **Biological Activity and Mechanism of Action**

GSK143 is a highly selective inhibitor of SYK with a pIC<sub>50</sub> of 7.5, which corresponds to an IC<sub>50</sub> of 31.6 nM.[4][5] It also effectively inhibits the downstream signaling molecule, phosphorylated Extracellular signal-Regulated Kinase (pErk), with a pIC<sub>50</sub> of 7.1 (IC<sub>50</sub> = 79.4 nM).[4][5] The inhibitory action of GSK143 on SYK abrogates early signaling events such as SYK phosphorylation and calcium flux.[5] This mechanism underlies its ability to reduce inflammation and prevent the recruitment of immune cells.[4][5]

## **Kinase Selectivity Profile**

GSK143 demonstrates high selectivity for SYK over a panel of other kinases, including those within the same family.[6]



| Kinase   | pIC <sub>50</sub> | Reference |
|----------|-------------------|-----------|
| SYK      | 7.5               | [4][5]    |
| ZAP-70   | 4.7               | [5]       |
| LCK      | 5.3               | [5]       |
| LYN      | 5.4               | [5]       |
| JAK1     | 5.8               | [5]       |
| JAK2     | 5.8               | [5]       |
| JAK3     | 5.7               | [5]       |
| Aurora B | 4.8               | [5]       |
| hERG     | 4.7               | [5]       |

## In Vitro and In Vivo Efficacy

GSK143 has demonstrated significant activity in both cellular assays and animal models of inflammatory diseases.



| Assay/Model                                              | Key Findings                                                                                                             | Reference |
|----------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------|
| Chronic Lymphocytic<br>Leukemia (CLL) Cells              | IC <sub>50</sub> of 323 nM for reducing cell number and viability.                                                       | [3][5]    |
| Bone Marrow-Derived<br>Macrophages                       | Concentration-dependent reduction of cytokine expression.                                                                | [5]       |
| Rat Cutaneous Reverse Passive Arthus Reaction            | Dose-dependent reduction of inflammation by ~50% at 10 mg/kg and ~70% at 30 mg/kg (oral administration).                 | [2][5]    |
| Mouse Model of Postoperative<br>Ileus                    | Reduced inflammation and prevented immune cell recruitment in the intestinal muscularis at doses of 0.1-10 mg/kg (oral). | [2][5]    |
| Chronic HDM-induced Allergic Airways Inflammation (mice) | Efficacious at a dose of 30 mg/kg/day (oral).                                                                            |           |

**Pharmacokinetic Profile in Rats** 

| Parameter                                  | Value (iv of 1 mg/kg; po of 3 mg/kg) | Reference |
|--------------------------------------------|--------------------------------------|-----------|
| Half-life (T <sub>1</sub> / <sub>2</sub> ) | 4.2 hours                            | [2]       |
| Clearance                                  | 16 mL/min/kg                         | [2]       |
| Bioavailability                            | 30%                                  | [2]       |
| Volume of Distribution (Vss)               | 4.1 L/kg                             | [2]       |

## **Signaling Pathway**

GSK143 inhibits the SYK signaling pathway, which is critical for immune cell function. Upon activation of cell surface receptors (e.g., B-cell receptor, Fc receptor), SYK is recruited and



activated, leading to a downstream signaling cascade that includes the activation of the MAPK/ERK pathway. GSK143's inhibition of SYK blocks these downstream events.



Click to download full resolution via product page



Caption: GSK143 inhibits SYK phosphorylation, blocking downstream signaling including pErk activation.

## **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the literature for **GSK143 dihydrochloride**.

## Cell Viability Assay in Chronic Lymphocytic Leukemia (CLL) Cells

This protocol determines the effect of GSK143 on the viability of CLL cells.



Click to download full resolution via product page

Caption: Workflow for determining the IC50 of GSK143 in CLL cells.

#### Methodology:

- Cell Isolation and Culture: Isolate primary CLL cells from patient samples using standard density gradient centrifugation. Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
- Treatment: Seed the CLL cells in 96-well plates. Prepare serial dilutions of GSK143
   dihydrochloride in culture medium to achieve final concentrations ranging from 10 nM to
   10,000 nM.[2] Add the GSK143 solutions to the cells.
- Incubation: Incubate the plates for 3 days.[2] The treatment is refreshed every 24 hours by replacing the medium with fresh medium containing the appropriate concentration of GSK143.[2]



- Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay.
- Data Analysis: Determine the concentration of GSK143 that inhibits cell viability by 50% (IC<sub>50</sub>) by plotting the percentage of viable cells against the log concentration of GSK143 and fitting the data to a four-parameter logistic curve. The reported IC<sub>50</sub> for GSK143 in CLL cells is 323 nM.[2][5]

## Cytokine Expression in Bone Marrow-Derived Macrophages (BMDMs)

This protocol assesses the effect of GSK143 on cytokine production in macrophages.

### Methodology:

- BMDM Generation: Isolate bone marrow cells from mice and differentiate them into macrophages by culturing in the presence of M-CSF.
- Treatment: Pre-incubate the mature BMDMs with various concentrations of GSK143
   dihydrochloride (0.1-10 μM) for 30 minutes.[5]
- Stimulation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS]) to induce cytokine production.
- Cytokine Measurement: Collect the cell culture supernatants after a suitable incubation period and measure the levels of various cytokines (e.g., TNF-α, IL-6) using an ELISA or a multiplex cytokine assay.
- Data Analysis: Analyze the data to determine the concentration-dependent effect of GSK143 on cytokine expression.

### In Vivo Rat Cutaneous Reverse Passive Arthus Reaction

This animal model evaluates the in vivo anti-inflammatory efficacy of GSK143.

### Methodology:

Animal Model: Use appropriate rat strains for the Arthus reaction model.



- Sensitization: Induce the reverse passive Arthus reaction by intradermally injecting an antibody (e.g., anti-ovalbumin) into the rat's skin.
- Treatment: Administer GSK143 dihydrochloride orally at various doses (e.g., 3, 10, 30, 100 mg/kg) one hour before the antigen challenge.[2]
- Antigen Challenge: Intravenously inject the corresponding antigen (e.g., ovalbumin) to trigger the inflammatory reaction at the sensitized skin site.
- Assessment: Measure the resulting edema and inflammatory response at the injection site over time. This can be quantified by measuring the extravasation of a co-injected dye (e.g., Evans blue) or by histological analysis of the tissue.
- Data Analysis: Compare the inflammatory response in GSK143-treated animals to that in vehicle-treated controls to determine the dose-dependent inhibitory effect.

### Conclusion

**GSK143 dihydrochloride** is a highly potent and selective SYK inhibitor with demonstrated efficacy in both in vitro and in vivo models of inflammation and cancer. Its favorable pharmacokinetic profile and oral bioavailability make it a promising candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working with this compound.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. adooq.com [adooq.com]



- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK143 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to GSK143 Dihydrochloride (CAS: 2341796-81-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417604#gsk143-dihydrochloride-cas-number-2341796-81-2]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com